BT2

Description

Properties

IUPAC Name |

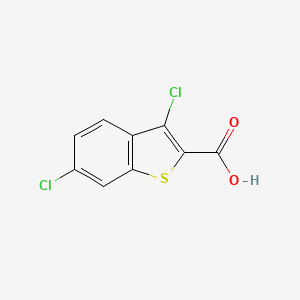

3,6-dichloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHPIJMQJAZYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-94-8 | |

| Record name | 3,6-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of BTK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the intricate mechanisms by which Bruton's Tyrosine Kinase (BTK) inhibitors, a cornerstone in the treatment of B-cell malignancies, exert their therapeutic effects. We will delve into the specifics of both covalent and non-covalent inhibitors, their interaction with the BTK protein, the subsequent impact on downstream signaling cascades, and the molecular underpinnings of therapeutic resistance.

The Central Role of Bruton's Tyrosine Kinase in B-Cell Signaling

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule for the development, differentiation, activation, and survival of B-lymphocytes.[1][2] It is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[4][5] This phosphorylation event triggers a cascade of further downstream signaling involving pathways such as PI3K-AKT and NF-κB, which are crucial for promoting B-cell proliferation and survival.[6][7] In various B-cell malignancies, this signaling pathway is often constitutively active, driving uncontrolled cell growth and survival.[3]

Mechanism of Action: Covalent and Non-Covalent Inhibition

BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting the aberrant BCR signaling that fuels malignant B-cell proliferation and survival.[3][8] These inhibitors can be broadly categorized into two main classes based on their binding mechanism: covalent and non-covalent inhibitors.

Covalent BTK Inhibitors

First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors.[9] They form an irreversible covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[6][10][11] This permanent binding leads to the sustained inhibition of BTK's kinase activity.[10]

Non-Covalent BTK Inhibitors

A newer class of BTK inhibitors, including pirtobrutinib and fenebrutinib, are non-covalent inhibitors.[12][13] These inhibitors bind reversibly to the ATP-binding site of BTK through non-covalent interactions such as hydrogen bonds.[14] A key advantage of this mechanism is their ability to inhibit BTK even when the Cys481 residue is mutated, a common mechanism of resistance to covalent inhibitors.[12][13]

Disruption of Downstream Signaling Pathways

By inhibiting BTK, both covalent and non-covalent inhibitors effectively block the transmission of signals from the BCR. This leads to the suppression of downstream signaling pathways critical for the survival and proliferation of malignant B-cells. The ultimate consequences of this inhibition include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[3][6]

Quantitative Analysis of BTK Inhibitor Potency and Selectivity

The efficacy and safety of BTK inhibitors are determined by their potency against BTK and their selectivity, or lack of activity, against other kinases. This is often quantified by the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

| Inhibitor | Type | BTK IC50 (nM) | Off-Target Kinases (selected) | Reference |

| Ibrutinib | Covalent | ~0.5 - 1.5 | EGFR, ITK, TEC, SRC family | [9][15][16] |

| Acalabrutinib | Covalent | ~3 - 5.1 | Minimal off-target activity | [6][9][15] |

| Zanubrutinib | Covalent | ~0.5 | More selective than ibrutinib | [15][17] |

| Pirtobrutinib | Non-Covalent | ~0.4 | Highly selective | [12] |

| Fenebrutinib | Non-Covalent | ~0.17 - 0.5 | Highly selective | [12][18] |

Experimental Protocols for Characterizing BTK Inhibitors

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of BTK inhibitors.

In Vitro Kinase Activity Assays

-

Principle: These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified BTK.

-

Methodology: A common method is the LANCE (Lanthanide Chelate Excite) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[19] In this assay, a biotinylated peptide substrate and a europium-labeled anti-phosphotyrosine antibody are used. Phosphorylation of the substrate by BTK brings the europium donor and a streptavidin-allophycocyanin acceptor into close proximity, resulting in a FRET signal. The IC50 value is determined by measuring the reduction in the FRET signal at various inhibitor concentrations.[19] Another method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[3][20]

-

Data Output: IC50 values, which represent the concentration of the inhibitor required to reduce BTK activity by 50%.

Cellular Assays for On-Target and Off-Target Effects

-

Principle: These assays assess the activity of BTK inhibitors in a more physiologically relevant cellular context.

-

Methodology: To measure on-target BTK inhibition, B-cell activation can be assessed by measuring the expression of activation markers like CD69 on the surface of B-cells following BCR stimulation.[15] Off-target effects can be evaluated by examining the inhibition of other kinases in different cell types. For example, inhibition of EGFR can be measured by assessing the phosphorylation of EGFR in A431 cells.[15]

-

Data Output: EC50 values, representing the concentration of the inhibitor that produces 50% of its maximal effect in a cellular assay.

Kinome Profiling

-

Principle: To obtain a broad understanding of an inhibitor's selectivity, its activity against a large panel of kinases is tested.

-

Methodology: The KINOMEscan™ platform is a widely used method that employs a competition binding assay to quantify the interactions of a test compound with hundreds of kinases.[15][17]

-

Data Output: A comprehensive profile of the inhibitor's kinase targets, which helps in predicting potential off-target effects.

In Vivo Xenograft Models

-

Principle: To evaluate the anti-tumor efficacy of BTK inhibitors in a living organism.

-

Methodology: Human B-cell lymphoma cell lines are subcutaneously or intravenously injected into immunodeficient mice.[21][22] Once tumors are established, the mice are treated with the BTK inhibitor or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors can be excised for further analysis, such as Western blotting to assess the phosphorylation status of BTK and downstream signaling proteins.[21][22]

-

Data Output: Tumor growth inhibition, survival benefit, and target engagement in the tumor tissue.

Mechanisms of Resistance to BTK Inhibitors

Despite the significant efficacy of BTK inhibitors, acquired resistance can develop, leading to disease progression.

On-Target Mutations in BTK

The most well-characterized mechanism of resistance to covalent BTK inhibitors is the acquisition of mutations in the BTK gene itself.[16][23] The most common mutation is a substitution of cysteine with serine at position 481 (C481S).[23] This mutation prevents the covalent binding of irreversible inhibitors, thereby reducing their efficacy.[23] Other, less common mutations in the BTK kinase domain have also been identified.[24]

Mutations in Downstream Signaling Molecules

Mutations in genes encoding downstream signaling proteins can also lead to resistance by allowing the BCR pathway to remain active despite BTK inhibition. Gain-of-function mutations in PLCG2 are the most frequently observed alterations in this category.[5][17] These mutations render PLCγ2 constitutively active, bypassing the need for BTK-mediated activation.[5][17]

Non-covalent BTK inhibitors, by not relying on binding to Cys481, can overcome resistance mediated by the C481S mutation.[12][13] However, resistance to non-covalent inhibitors can also emerge through the acquisition of other mutations within the BTK kinase domain.[24]

Conclusion

BTK inhibitors represent a paradigm shift in the treatment of B-cell malignancies. Their mechanism of action, centered on the potent and often selective inhibition of BTK, leads to the effective disruption of the pro-survival BCR signaling pathway. A thorough understanding of their binding kinetics, selectivity profiles, and the molecular mechanisms of resistance is crucial for the continued development of next-generation inhibitors and for optimizing their clinical application to improve patient outcomes. The experimental methodologies outlined in this guide provide a framework for the comprehensive evaluation of these important therapeutic agents.

References

- 1. ashpublications.org [ashpublications.org]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. BTK Kinase Enzyme System Application Note [promega.sg]

- 4. esmo.org [esmo.org]

- 5. The conformational state of the BTK substrate PLCγ contributes to Ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors | Semantic Scholar [semanticscholar.org]

- 11. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Assay in Summary_ki [bdb99.ucsd.edu]

- 20. promega.com [promega.com]

- 21. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mechanisms of Resistance to Noncovalent Bruton’s Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Compound BT2: A Dual-Action Modulator of Branched-Chain Amino Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has emerged as a significant pharmacological tool for modulating branched-chain amino acid (BCAA) metabolism. Elevated levels of BCAAs are associated with various metabolic diseases, including insulin resistance and type 2 diabetes. This compound effectively lowers circulating BCAA and their corresponding ketoacids (BCKAs) by targeting a key regulatory enzyme in their catabolic pathway. However, recent evidence has unveiled a dual mechanism of action, revealing that this compound also functions as a mitochondrial uncoupler. This guide provides a comprehensive overview of the effects of this compound on BCAA metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to support further research and drug development endeavors.

Core Mechanism of Action: Targeting the BCAA Catabolic Pathway

The primary mechanism of this compound involves the allosteric inhibition of branched-chain ketoacid dehydrogenase kinase (BCKDK).[1] BCKDK is a mitochondrial enzyme that phosphorylates and thereby inactivates the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The BCKDH complex catalyzes the rate-limiting step in the catabolism of BCAAs (leucine, isoleucine, and valine).[1][2] By inhibiting BCKDK, this compound prevents the phosphorylation of the BCKDH complex, leading to its sustained activation.[1][3] This enhanced BCKDH activity accelerates the degradation of BCKAs, the transamination products of BCAAs, ultimately resulting in reduced plasma concentrations of both BCAAs and BCKAs.[2][4]

Signaling Pathway of BCAA Catabolism and this compound Inhibition

The following diagram illustrates the canonical pathway of BCAA catabolism and the specific point of intervention by the this compound compound.

Caption: BCAA Catabolism and this compound's Point of Intervention.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data regarding the on-target and off-target effects of the this compound compound, compiled from various preclinical studies.

Table 1: On-Target Effects of this compound on BCAA Metabolism

| Parameter | Value | Species/Model | Tissue/Sample | Reference |

| BCKDK Inhibition | ||||

| IC₅₀ | 3.19 µM | - | Purified Enzyme | [5] |

| Kᵢ | 59 µM (for Mcl-1) | - | Purified Enzyme | [5] |

| BCKDH Activation | ||||

| Fold Activation | 12.3-fold | Mouse (C57BL/6J) | Heart | [5] |

| 3.6-fold | Mouse (C57BL/6J) | Muscle | [5] | |

| 3.8-fold | Mouse (C57BL/6J) | Kidney | [5] | |

| Metabolite Concentration Changes | ||||

| Plasma BCAA Reduction | Significant | Mouse | Plasma | [2][6] |

| Plasma BCKA Reduction | Significant | Mouse | Plasma | [2][6] |

| Extracellular BCAA Reduction | Dose-dependent | C2C12 Myotubes | Cell Media | [7][8] |

Table 2: Off-Target Effects of this compound as a Mitochondrial Uncoupler

| Parameter | Observation | Species/Model | Reference |

| Mitochondrial Respiration | Increased basal respiration rate | Neonatal Rat Ventricular Myocytes | [9][10] |

| Increased State 4o respiration | Isolated Liver Mitochondria | [11] | |

| Potency Comparison | ~5-fold less potent than DNP | Isolated Mitochondria | [9][12] |

| Downstream Effects | Lowers mitochondrial H₂O₂ efflux | Isolated Mitochondria | [9][11] |

| Reduces de novo lipogenesis | - | [9][11] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. For precise details, including specific reagent concentrations and instrument settings, consulting the original publications is recommended.

Animal Studies

-

Animal Models: Male C57BL/6J mice, diet-induced obesity (DIO) mice, and ob/ob mice are commonly used.[1][6][13]

-

This compound Administration:

-

Sample Collection: Blood samples are typically collected via tail snip for plasma analysis of metabolites. Tissues (liver, skeletal muscle, heart, adipose tissue) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[1][6]

Western Blotting

-

Objective: To determine the phosphorylation status of BCKDH (pBCKDH) and the protein levels of enzymes in the BCAA catabolic pathway.

-

Protocol:

-

Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include anti-pBCKD E1α, anti-BCKD E1α, and anti-BCKDK.[13] A loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-14-3-3) is also used.[6][13]

-

Secondary Antibody and Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using software like ImageJ.[13]

-

BCKDH Activity Assay

-

Objective: To measure the enzymatic activity of the BCKDH complex in tissue extracts.

-

Protocol:

-

Tissue Homogenization: Tissues are homogenized in an ice-cold extraction buffer.[14]

-

Spectrophotometric Measurement: The assay is typically conducted in a microplate reader. The reaction is initiated by adding a substrate, such as α-ketoisovalerate. The activity of BCKDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[14]

-

Total vs. Active BCKDH: To measure the total potential activity, tissue extracts can be pre-incubated with a phosphatase to dephosphorylate and maximally activate the BCKDH complex.[14]

-

Metabolite Analysis by Mass Spectrometry

-

Objective: To quantify the concentrations of BCAAs and BCKAs in plasma and cell culture media.

-

Protocol:

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like methanol, which contains isotopically labeled internal standards for accurate quantification.[15] Derivatization is often not required.[15]

-

LC-MS/MS Analysis: Samples are analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Mitochondrial Respiration Assay (Seahorse Assay)

-

Objective: To assess the effect of this compound on mitochondrial function, particularly oxygen consumption rate (OCR), to investigate its uncoupling properties.

-

Protocol:

-

Cell Culture: Cells (e.g., C2C12 myotubes, neonatal rat ventricular myocytes) are seeded in a Seahorse XF cell culture microplate.[7][10]

-

Assay Execution: The Seahorse XF Analyzer is used to measure OCR in real-time. A baseline OCR is established before the sequential injection of this compound and other mitochondrial inhibitors/uncouplers (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

Data Analysis: The changes in OCR after the addition of this compound, particularly the increase in basal respiration and proton leak, are indicative of mitochondrial uncoupling.[9][10]

-

The Dual Mechanism of this compound: On-Target and Off-Target Effects

While the inhibition of BCKDK is the intended mechanism of action for this compound, its role as a mitochondrial uncoupler is a critical consideration for interpreting experimental results. This dual action is visualized in the diagram below.

Caption: Dual Mechanism of Action of the this compound Compound.

Conclusion and Future Directions

The compound this compound is a potent modulator of BCAA metabolism through its well-characterized inhibition of BCKDK. However, its off-target effect as a mitochondrial uncoupler adds a layer of complexity to its biological activities. For researchers and drug development professionals, it is crucial to consider both mechanisms when designing experiments and interpreting data. The salutary metabolic effects observed with this compound treatment, such as improved insulin sensitivity, may be a consequence of either or both pathways.[6] Future research should aim to dissect the relative contributions of these two effects, potentially through the development of more specific BCKDK inhibitors that lack mitochondrial uncoupling activity. Such studies will be invaluable in validating the BCAA catabolic pathway as a therapeutic target for metabolic diseases.

References

- 1. Targeting BCAA Catabolism to Treat Obesity-Associated Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BCKDH kinase inhibitor this compound promotes BCAA disposal and mitochondrial proton leak in both insulin-sensitive and insulin-resistant C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. escholarship.org [escholarship.org]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 3,6-dichlorobenzo[b]thiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-dichlorobenzo[b]thiophene-2-carboxylic acid is a synthetic small molecule that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified through high-throughput screening, this compound has demonstrated inhibitory effects on several key proteins implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, a detailed plausible synthesis route, and a summary of its known biological activities and physical properties. The information is presented to support further research and development efforts involving this promising compound.

Discovery

3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, also known as BT2, was identified as a novel inhibitor of Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK) through high-throughput screening efforts.[1] This discovery highlighted its potential for the treatment of metabolic diseases characterized by elevated branched-chain amino acid (BCAA) concentrations. Subsequent research has revealed its inhibitory activity against other important biological targets, including Myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO).[2][3] These findings have expanded the potential therapeutic applications of this molecule into oncology and immunology.

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid is provided in the table below.

| Property | Value | Reference |

| CAS Number | 34576-94-8 | [2][3][4] |

| Molecular Formula | C₉H₄Cl₂O₂S | [2][3][4] |

| Molecular Weight | 247.10 g/mol | [3] |

| Appearance | Crystalline solid | [2] |

| UV Absorption (λmax) | 239, 251, 296 nm | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL | [2] |

Synthesis

Plausible Synthetic Pathway

References

BT2 as a Mitochondrial Uncoupler in Cardiac Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) as a mitochondrial uncoupler in cardiac cells. Initially developed as an inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), recent research has unveiled a distinct mechanism of action for this compound, identifying it as a chemical uncoupler of mitochondrial oxidative phosphorylation. This guide summarizes the quantitative data, details the experimental protocols used to characterize its effects, and visualizes the underlying mechanisms and workflows.

Core Findings

This compound acts as a lipophilic weak acid that increases proton conductance across the inner mitochondrial membrane, thereby uncoupling oxygen consumption from ATP synthesis. This action is independent of its inhibitory effect on BCKDK. In cardiac cells, this uncoupling leads to an increase in basal respiration, a reduction in mitochondrial membrane potential, and a decrease in the production of reactive oxygen species (ROS). These findings suggest that the therapeutic benefits of this compound observed in preclinical models of heart failure may be attributable to its properties as a mild mitochondrial uncoupler.

Quantitative Data Summary

The effects of this compound on mitochondrial function in cardiac cells have been quantified across several key parameters. The following tables summarize the dose-dependent effects of this compound on oxygen consumption in neonatal rat ventricular myocytes (NRVMs) and human iPSC-derived cardiomyocytes, as well as its impact on mitochondrial membrane potential and hydrogen peroxide (H₂O₂) efflux.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Neonatal Rat Ventricular Myocytes (NRVMs)

| This compound Concentration (µM) | Basal Respiration (pmol O₂/min) | Proton Leak-Linked Respiration (pmol O₂/min) |

| 0 (Vehicle) | ~150 | ~50 |

| 5 | Not specified | ~60 |

| 10 | Not specified | ~75 |

| 20 | Not specified | ~100 |

| 40 | ~250 | ~150 |

| 80 | ~300 | ~200 |

Data are approximate values derived from graphical representations in the source literature.

Table 2: Effect of this compound (40 µM) on OCR in Human iPSC-Derived Cardiomyocytes

| Condition | Basal Respiration (pmol O₂/min) | Proton Leak-Linked Respiration (pmol O₂/min) |

| Vehicle | ~100 | ~40 |

| This compound (40 µM) | ~150 | ~90 |

| Vehicle + Norepinephrine (1 µM) | ~125 | ~50 |

| This compound (40 µM) + Norepinephrine (1 µM) | ~175 | ~100 |

Data are approximate values derived from graphical representations in the source literature.

Table 3: Comparative Effects of this compound and Other Uncouplers on Mitochondrial Membrane Potential and H₂O₂ Efflux

| Treatment | Cell Type | Parameter | Observation |

| This compound (80 µM) | Human iPSC-derived Cardiomyocytes | Mitochondrial Membrane Potential (TMRE Intensity) | Decrease |

| DNP (10 µM) | Human iPSC-derived Cardiomyocytes | Mitochondrial Membrane Potential (TMRE Intensity) | Decrease |

| FCCP (1 µM) | Human iPSC-derived Cardiomyocytes | Mitochondrial Membrane Potential (TMRE Intensity) | Strong Decrease |

| This compound | Isolated Rat Heart Mitochondria | H₂O₂ Efflux | Decrease |

| DNP | Isolated Rat Heart Mitochondria | H₂O₂ Efflux | Decrease |

DNP (2,4-dinitrophenol) and FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) are classical mitochondrial uncouplers used for comparison.

Key Experimental Protocols

The characterization of this compound as a mitochondrial uncoupler involved several key experimental procedures. Detailed methodologies are provided below.

Cell Culture and Treatment

-

Neonatal Rat Ventricular Myocytes (NRVMs): NRVMs were isolated from neonatal Sprague-Dawley rats and cultured in DMEM/F12 medium supplemented with fetal bovine serum and penicillin-streptomycin. Cells were plated on gelatin-coated plates and used for experiments after demonstrating spontaneous beating.

-

Human iPSC-Derived Cardiomyocytes: Commercially available human induced pluripotent stem cell-derived cardiomyocytes were cultured according to the manufacturer's instructions on fibronectin-coated plates.

-

Compound Administration: For acute effects, this compound, DNP, FCCP, or vehicle (DMSO) was added to the cell culture medium shortly before measurements.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard tool for measuring cellular respiration.

-

Cell Seeding: Cardiomyocytes were seeded into Seahorse XF microplates.

-

Assay Medium: Prior to the assay, the culture medium was replaced with a serum-free assay medium.

-

Baseline Measurement: A baseline OCR was established.

-

Compound Injection: this compound or vehicle was injected to measure the acute effect on basal respiration.

-

Oligomycin Injection: The ATP synthase inhibitor oligomycin was injected to determine the proportion of oxygen consumption linked to proton leak.

-

FCCP Injection: The potent uncoupler FCCP was injected to measure the maximal respiratory capacity.

-

Rotenone/Antimycin A Injection: A mixture of Complex I and III inhibitors was injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) was used to assess changes in ΔΨm.

-

Dye Loading: Cardiomyocytes were incubated with a low concentration of TMRE (e.g., 10 nM) and MitoTracker Green FM (a mitochondrial marker) for approximately one hour to allow for equilibration.

-

Compound Treatment: Cells were then treated with this compound, DNP, FCCP, or vehicle for 20-40 minutes.

-

Imaging: Live-cell imaging was performed using a fluorescence microscope. The intensity of the TMRE signal, which is proportional to the mitochondrial membrane potential, was quantified. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Measurement of Mitochondrial H₂O₂ Efflux

This assay quantifies the rate of hydrogen peroxide release from isolated mitochondria.

-

Mitochondrial Isolation: Mitochondria were isolated from rat heart tissue using differential centrifugation.

-

Assay Buffer: Isolated mitochondria were suspended in a respiration buffer containing a substrate (e.g., succinate), horseradish peroxidase, and Amplex UltraRed.

-

Fluorescence Measurement: The rate of H₂O₂ production was measured by monitoring the increase in fluorescence as Amplex UltraRed is oxidized by H₂O₂ in the presence of horseradish peroxidase.

-

Compound Addition: The effect of this compound was determined by adding it to the mitochondrial suspension and recording the change in the rate of fluorescence increase.

Visualizations: Signaling Pathways and Workflows

To further elucidate the role of this compound, the following diagrams visualize its mechanism of action, the experimental workflow for its assessment, and its downstream effects on cellular signaling.

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Caption: Experimental workflow for assessing this compound effects.

Caption: Downstream effects of this compound-induced uncoupling.

Foundational Research on BT2 and Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a complex metabolic dysregulation central to the pathophysiology of Type 2 Diabetes and related disorders. This technical guide provides an in-depth analysis of the foundational research surrounding two distinct molecules, often abbreviated as "BT2," and their significant roles in the context of insulin resistance. The first, This compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) , is a small molecule inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDH kinase). The second, KBTBD2 (Kelch repeat and BTB domain containing 2) , is a crucial component of the ubiquitin-proteasome system that regulates insulin signaling. This guide will dissect the core mechanisms, present key quantitative data, detail experimental methodologies, and visualize the associated signaling pathways for each of these molecules.

Part 1: this compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) and its Dual Mechanism in Insulin Resistance

This compound, a potent inhibitor of BCKDH kinase, has emerged as a significant modulator of insulin sensitivity through two primary mechanisms: the enhancement of branched-chain amino acid (BCAA) catabolism and the induction of mitochondrial uncoupling.

Core Mechanism 1: Enhancement of BCAA Catabolism

Elevated circulating levels of BCAAs (leucine, isoleucine, and valine) are strongly correlated with insulin resistance.[1] this compound inhibits BCKDH kinase, the enzyme responsible for the inhibitory phosphorylation of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] This inhibition leads to the sustained activation of the BCKDH complex, thereby promoting the oxidative degradation of BCAAs and their corresponding α-ketoacids (BCKAs).[2][3] The reduction of BCAA and BCKA levels is associated with improved insulin sensitivity.[3]

Core Mechanism 2: Mitochondrial Uncoupling

Recent studies have revealed that this compound also functions as a small-molecule mitochondrial uncoupler.[1][4][5] As a lipophilic weak acid, this compound can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis.[4] This uncoupling of oxidative phosphorylation from ATP production increases the rate of mitochondrial respiration and can lead to beneficial metabolic effects, such as reduced production of reactive oxygen species (ROS) and decreased de novo lipogenesis.[4][5]

Quantitative Data

The following tables summarize the key quantitative findings from foundational research on the BCKDH kinase inhibitor this compound.

Table 1: Effect of this compound on Insulin Signaling and BCAA Catabolism in C2C12 Myotubes

| Parameter | Condition | Fold Change vs. Control | Reference |

| pAkt (Ser473)/Akt | Insulin-stimulated | Increased with this compound treatment | [2] |

| BCKDE1α (Ser293) phosphorylation | Basal | Decreased (dose-dependent) | [2] |

| Extracellular BCAA levels | 24h treatment | Decreased (dose-dependent) | [1] |

Table 2: Dose-Dependent Effect of this compound on Mitochondrial Respiration in C2C12 Myoblasts

| This compound Concentration | Basal Respiration Rate | Proton Leak | Reference |

| 5 µM | Increased | Increased | [4] |

| 20 µM | Significantly Increased | Significantly Increased | [4] |

| 40 µM | Markedly Increased | Markedly Increased | [4] |

Experimental Protocols

This protocol is adapted from studies investigating the effects of lipids on insulin signaling in muscle cells.[6][7][8]

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Induction of Insulin Resistance:

-

Prepare a 5 mM stock solution of palmitic acid complexed to fatty-acid-free bovine serum albumin (BSA) in a 2:1 molar ratio.

-

Treat differentiated myotubes with 0.5 mM palmitate for 4-16 hours to induce insulin resistance.

-

-

Assessment of Insulin Signaling:

-

Following palmitate treatment, starve cells in serum-free DMEM for 2-4 hours.

-

Stimulate cells with 100 nM insulin for 10-15 minutes.

-

Lyse the cells and perform Western blotting to analyze the phosphorylation status of key insulin signaling proteins, such as Akt (Ser473 and Thr308).

-

This protocol is based on methodologies used to assess the effect of this compound on mitochondrial function.[4]

-

Cell Preparation:

-

Seed C2C12 myoblasts in a Seahorse XF cell culture microplate.

-

-

Oxygen Consumption Rate (OCR) Measurement:

-

Utilize a Seahorse XF Analyzer to measure real-time OCR.

-

Establish a baseline OCR measurement.

-

Inject this compound at various concentrations (e.g., 5 µM, 20 µM, 40 µM) and monitor the change in OCR.

-

Sequentially inject oligomycin (to inhibit ATP synthase and measure proton leak), FCCP (a classical uncoupler to determine maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).

-

-

Data Analysis:

-

Calculate basal respiration, proton leak, maximal respiration, and ATP-linked respiration from the OCR measurements.

-

Signaling Pathways and Experimental Workflows

Caption: BCAA Catabolism Pathway and the inhibitory action of this compound.

Caption: Mechanism of mitochondrial uncoupling by this compound.

Part 2: KBTBD2 and its Role in Insulin Signaling via p85α Regulation

KBTBD2 is a substrate recognition component of a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex.[9] Foundational research has identified its critical role in maintaining insulin sensitivity by targeting the regulatory subunit of phosphoinositide 3-kinase (PI3K), p85α, for ubiquitination and subsequent proteasomal degradation.[9]

Core Mechanism: Regulation of p85α and PI3K Signaling

In a state of normal insulin sensitivity, KBTBD2-CUL3 E3 ligase mediates the ubiquitination of excess p85α, maintaining it at low levels. This ensures the proper stoichiometry between the p85α regulatory subunit and the p110 catalytic subunit of PI3K. Upon insulin stimulation, the insulin receptor substrate (IRS) proteins recruit the p85-p110 heterodimer, activating the PI3K/Akt signaling cascade, which ultimately leads to glucose uptake.

In the absence of functional KBTBD2, p85α accumulates to supraphysiological levels.[9][10] This excess of monomeric p85α competitively inhibits the binding of the p85-p110 heterodimer to IRS proteins, thereby impairing downstream insulin signaling and leading to severe insulin resistance.[9]

Quantitative Data

The following tables summarize key quantitative data from studies on KBTBD2-deficient mice.

Table 3: Metabolic Phenotype of Kbtbd2-/- Mice

| Parameter | Kbtbd2-/- Mice | Wild-Type Littermates | Reference |

| Fasting Blood Glucose (8 weeks) | ~626 ± 31 mg/dL | ~168 ± 8 mg/dL | [10] |

| Fasting Serum Insulin (8 weeks) | Dramatically Increased | Normal | [10] |

| Body Weight (8 weeks) | Significantly Reduced | Normal | [10] |

| Adipose Tissue Mass | Severely Reduced (Lipodystrophy) | Normal | [10] |

Table 4: p85α Protein Levels and Insulin Signaling in Kbtbd2-/- Mice

| Tissue | p85α Protein Accumulation (Fold Change vs. WT) | Insulin-stimulated Akt Phosphorylation | Reference |

| Adipose Tissue | ~30-fold | Diminished | [9][10] |

| Liver | Increased | Impaired | [10] |

| Muscle | Increased | Impaired | [10] |

Experimental Protocols

This protocol is a generalized procedure for detecting protein-protein interactions and ubiquitination, adaptable for KBTBD2 and p85α based on established methods.[11][12]

-

Cell Culture and Transfection:

-

Co-transfect HEK293T cells with expression plasmids for FLAG-tagged KBTBD2, HA-tagged ubiquitin, and Myc-tagged p85α.

-

48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells in a non-denaturing lysis buffer containing protease and deubiquitinase inhibitors.

-

Incubate the cleared cell lysates with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to immunoprecipitate KBTBD2 and its interacting proteins.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-Myc antibody to detect co-immunoprecipitated p85α and with anti-HA antibody to detect ubiquitinated p85α.

-

This protocol outlines the standard procedures for assessing glucose metabolism and insulin sensitivity in mouse models, such as the Kbtbd2-/- mice.[13][14]

-

Animal Preparation:

-

Fast mice for 6 hours (for insulin tolerance test) or overnight (16 hours for glucose tolerance test) with free access to water.

-

-

Glucose Tolerance Test (GTT):

-

Measure baseline blood glucose from the tail vein (t=0).

-

Administer an intraperitoneal (i.p.) injection of D-glucose (2 g/kg body weight).

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Insulin Tolerance Test (ITT):

-

Measure baseline blood glucose (t=0).

-

Administer an i.p. injection of human insulin (0.75 U/kg body weight).

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

-

-

Data Analysis:

-

Plot blood glucose concentration over time and calculate the area under the curve (AUC) for GTT. For ITT, express glucose levels as a percentage of the initial concentration.

-

Signaling Pathways and Experimental Workflows

Caption: Role of KBTBD2 in normal and insulin-resistant signaling.

Caption: Experimental workflow for Co-Immunoprecipitation and Ubiquitination Assay.

Conclusion

The foundational research on the BCKDH kinase inhibitor This compound and the E3 ligase component KBTBD2 reveals two distinct yet critical pathways influencing insulin resistance. This compound modulates metabolic flexibility through its dual action on BCAA catabolism and mitochondrial bioenergetics, presenting a potential therapeutic strategy for metabolic disorders. Conversely, KBTBD2 is a fundamental regulator of the canonical insulin signaling pathway, and its dysfunction leads to severe insulin resistance. Understanding the intricate details of these molecules, their mechanisms of action, and the experimental methodologies used to study them is paramount for the development of novel therapeutic interventions targeting insulin resistance. This guide provides a comprehensive technical overview to support further research and drug development in this critical area.

References

- 1. researchgate.net [researchgate.net]

- 2. Branched-chain ketoacid overload inhibits insulin action in the muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin action, type 2 diabetes, and branched-chain amino acids: A two-way street - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Insulin resistance and diabetes caused by genetic or diet-induced KBTBD2 deficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucose and Insulin Tolerance Tests in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preliminary Efficacy of BT2 in Rodent Models of Heart Failure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary studies investigating the therapeutic potential of BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) in rodent models of heart failure. This compound is a small-molecule inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), a key regulator of branched-chain amino acid (BCAA) metabolism.[1][2] Emerging evidence also points to a secondary mechanism of action involving mitochondrial uncoupling.[3][4] This document synthesizes the available quantitative data, details the experimental methodologies employed, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings and Quantitative Data

This compound has been evaluated in two primary rodent models of heart failure: a pressure-overload model induced by transverse aortic constriction (TAC) and a model of heart failure with preserved ejection fraction (HFpEF). The collective data from these studies suggest a promising cardioprotective effect of this compound, characterized by preserved cardiac function and attenuation of adverse remodeling.

Pressure-Overload Induced Heart Failure (Transverse Aortic Constriction Model)

In a mouse model where heart failure was induced by TAC, this compound treatment, initiated after the establishment of cardiac dysfunction, demonstrated a significant preservation of systolic function.[1][2]

| Parameter | Vehicle | This compound | Timepoint | Study |

| Ejection Fraction (%) | ~27% | ~37% | 8 weeks post-MI | Murashige et al. |

| Left Ventricular Ejection Fraction (%) | Declined | Preserved | 6 weeks post-treatment | Chen et al.[1] |

| Left Ventricular Fractional Shortening (%) | Declined | Preserved | 6 weeks post-treatment | Chen et al.[2] |

| Left Ventricular Internal Diameter at Systole (LVID;s) (mm) | Increased | Attenuated Increase | 6 weeks post-treatment | Chen et al.[2] |

Note: Specific numerical values from Chen et al. were presented graphically in the source material; the table reflects the reported trends.

Heart Failure with Preserved Ejection Fraction (HFpEF) Model

In a mouse model of HFpEF induced by a high-fat diet and L-NAME, this compound therapy reversed established diastolic dysfunction.[5]

| Parameter | Vehicle | This compound | Timepoint | Study |

| Mitral Valve E/e' Ratio | Elevated | Reduced | 4 weeks post-treatment | Ren et al.[5] |

| Isovolumic Relaxation Time (IVRT) (ms) | Prolonged | Shortened | 4 weeks post-treatment | Ren et al.[5] |

| Left Ventricular Ejection Fraction (%) | Preserved | No significant change | 4 weeks post-treatment | Ren et al.[5] |

| Cardiac Hypertrophy | Present | Reduced | 4 weeks post-treatment | Ren et al.[5] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound in rodent models of heart failure.

Transverse Aortic Constriction (TAC) Model of Pressure-Overload Heart Failure

Objective: To induce cardiac hypertrophy and subsequent heart failure through pressure overload on the left ventricle.

Animal Model: Male C57BL/6N mice, aged 6-8 weeks.[2]

Surgical Procedure:

-

Mice are anesthetized with pentobarbital (60 mg/kg, intraperitoneally) and ventilated.[1]

-

A left anterolateral thoracotomy is performed to expose the aortic arch.[1]

-

The transverse aorta is ligated between the innominate and left common carotid arteries using a 6-0 silk suture against a 27.5-gauge blunt needle to standardize the constriction.[1]

-

The needle is subsequently removed, leaving a stenotic aorta.[1]

-

Sham-operated mice undergo the same procedure without the aortic ligation.[1]

This compound Administration:

-

Two weeks following the TAC surgery, once cardiac dysfunction is established, mice are randomized into treatment and vehicle groups.[2]

-

This compound is administered daily by oral gavage at a dose of 40 mg/kg per day for 6 weeks.[2]

-

The vehicle solution consists of 5% dimethyl sulfoxide, 10% Cremophor EL, and 85% 0.1 mol/L sodium bicarbonate buffer (pH 9.0).[2]

Cardiac Function Assessment:

-

Serial echocardiography is performed to assess cardiac function and dimensions, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular internal diameter at systole (LVID;s).[1][2]

Heart Failure with Preserved Ejection Fraction (HFpEF) Model

Objective: To induce a phenotype of HFpEF characterized by diastolic dysfunction with preserved ejection fraction.

Animal Model: Adult male C57BL/6 mice.[5]

Induction Protocol:

-

Mice are fed a high-fat diet (60% of calories from fat).[5]

-

Concurrently, Nω-Nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, is administered in the drinking water (0.5 mg/mL).[5]

-

This regimen is maintained for 10 weeks to establish the HFpEF phenotype.[5]

This compound Administration:

-

After 10 weeks of the HFD + L-NAME diet, mice with established HFpEF are treated with this compound.[5]

-

This compound is administered at a dose of 40 mg/kg per day for 4 weeks.[5]

-

The vehicle solution is the same as used in the TAC model.[5]

Cardiac Function Assessment:

-

Echocardiography is used to measure parameters of diastolic function, such as the E/e' ratio and isovolumic relaxation time (IVRT), as well as LVEF.[5]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in heart failure are attributed to its modulation of BCAA catabolism and its function as a mitochondrial uncoupler.

This compound Signaling Pathway in Heart Failure

Experimental Workflow for TAC Model

Experimental Workflow for HFpEF Model

References

- 1. ahajournals.org [ahajournals.org]

- 2. Therapeutic Effect of Targeting Branched‐Chain Amino Acid Catabolic Flux in Pressure‐Overload Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis [escholarship.org]

- 4. Scholars@Duke publication: The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis. [scholars.duke.edu]

- 5. BCAA catabolism targeted therapy for heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dual Function of BT2 in Cellular Respiration

Audience: Researchers, scientists, and drug development professionals.

Abstract

BT2, a well-documented inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), has emerged as a molecule with a significant dual function directly impacting cellular respiration.[1][2] Beyond its targeted inhibition of BCKDK to modulate branched-chain amino acid (BCAA) catabolism, this compound also functions as a mitochondrial uncoupler.[1][2] This whitepaper provides a comprehensive overview of these two distinct mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to elucidate the multifaceted role of this compound in cellular bioenergetics. Understanding this duality is critical for the accurate interpretation of experimental results and for the strategic development of therapeutic agents targeting metabolic diseases.

Introduction: The Established Role of this compound as a BCKDK Inhibitor

Elevated levels of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-ketoacids (BCKAs) are strongly associated with metabolic diseases such as type 2 diabetes and heart failure.[1][2] The catabolism of BCAAs is regulated by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which is, in turn, inhibited by the action of branched-chain ketoacid dehydrogenase kinase (BCKDK).[1][2] this compound is a pharmacological agent frequently used in preclinical models to inhibit BCKDK, thereby promoting BCAA oxidation and restoring metabolic homeostasis.[1]

The primary, intended function of this compound is to increase the activity of the BCKDH complex. It achieves this by inhibiting BCKDK, the kinase responsible for phosphorylating and inactivating the BCKDH complex.[1][2] This targeted action enhances the breakdown of BCAAs, making this compound a valuable tool for studying BCAA metabolism and a potential therapeutic candidate.

The Emergent Second Function: this compound as a Mitochondrial Uncoupler

Recent evidence has revealed a second, independent function of this compound: it acts as a chemical uncoupler of oxidative phosphorylation.[1][2] This uncoupling effect is independent of its inhibitory action on BCKDK.[1] this compound, being a lipophilic weak acid, can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[1][2] This leads to an increase in oxygen consumption (respiration) that is not coupled to the production of ATP, with the energy instead being released as heat.[1]

This uncoupling has been observed in various models, including isolated mitochondria from rat and mouse hearts and livers, as well as in neonatal rat ventricular myocytes and human iPSC-derived cardiomyocytes.[1][2] The uncoupling effect is dose-dependent and occurs at concentrations relevant to in vivo studies.[1][2]

Implications of Mitochondrial Uncoupling

The uncoupling activity of this compound has significant physiological implications:

-

Reduced Mitochondrial ROS Production: By stimulating respiration and reducing the proton motive force, mitochondrial uncoupling can decrease the production of reactive oxygen species (ROS), a key factor in cellular damage.[1][2]

-

Decreased de novo Lipogenesis: this compound has been shown to phenocopy the effects of the classic uncoupler 2,4-dinitrophenol (DNP) in reducing de novo lipogenesis.[1][2]

Quantitative Data Presentation

The dual functions of this compound have been characterized by several quantitative measurements, which are summarized below for comparative analysis.

Table 1: Effect of this compound on Mitochondrial Respiration States

| Parameter | Vehicle Control | This compound (20 µM) | This compound (40 µM) | Observation | Source |

| State 4o Respiration (Proton Leak) | Baseline | Increased | Markedly Increased | This compound causes a concentration-dependent increase in proton leak-associated respiration. | [1][2] |

| State 3 Respiration (ADP-stimulated) | No Change | No Change | No Change | This compound does not affect ADP-stimulated respiration, indicating the uncoupling is independent of ATP synthesis machinery. | [1][2] |

| State 3u Respiration (FCCP-stimulated) | No Change | No Change | No Change | This compound does not alter the maximal respiratory capacity. | [1][2] |

Data synthesized from representative experiments on isolated liver mitochondria.[2]

Table 2: Effective Concentrations of this compound as a Mitochondrial Uncoupler

| Cell/Mitochondria Type | Substrate(s) | Effective this compound Concentration | Effect Observed | Source |

| Isolated Rat/Mouse Liver Mitochondria | Pyruvate, Glutamate, Succinate | As low as 2.5 µM | Increased State 4o respiration | [1][2] |

| Isolated Rat/Mouse Heart Mitochondria | Various substrates | As low as 2.5 µM | Increased State 4o respiration | [1][2] |

| Human iPSC-derived Cardiomyocytes | Not specified | As low as 5 µM | Increased respiration associated with proton leak | [2] |

| 3T3-L1 Adipocytes | Glucose, Pyruvate, Glutamine | 40 µM | Increased oxygen consumption | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dual function of this compound.

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

Objective: To determine the effect of this compound on different states of mitochondrial respiration.

Methodology:

-

Isolate mitochondria from rodent liver or heart tissue using differential centrifugation.

-

Resuspend the mitochondrial pellet in a suitable respiration buffer (e.g., MAS buffer).

-

Use a Seahorse XF Analyzer or a similar instrument to measure OCR.

-

Add specific respiratory substrates (e.g., pyruvate, malate, succinate) to energize the mitochondria.

-

Establish a baseline OCR, then inject this compound at various concentrations (e.g., 2.5 µM to 40 µM) or a vehicle control.

-

Sequentially inject oligomycin (to inhibit ATP synthase and measure State 4o respiration/proton leak), FCCP (to uncouple mitochondria and measure maximal respiration/State 3u), and a mixture of rotenone and antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).

-

Normalize OCR data to the amount of mitochondrial protein.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on the proton gradient across the inner mitochondrial membrane.

Methodology:

-

Isolate mitochondria as described in Protocol 4.1.

-

Use a fluorescent dye sensitive to membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE).

-

Incubate the isolated mitochondria with TMRE in a respiration buffer.

-

Add respiratory substrates (e.g., succinate) and ADP.

-

Measure the fluorescence of TMRE over time using a fluorometer. A decrease in fluorescence indicates mitochondrial depolarization (a drop in ΔΨm).

-

Inject this compound, a vehicle control, oligomycin (as a control for hyperpolarization), or FCCP (as a control for complete depolarization) and record the change in fluorescence.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Dual mechanisms of this compound: BCKDK inhibition and mitochondrial uncoupling.

Caption: Experimental workflow for analyzing this compound's effect on mitochondrial OCR.

Conclusion

The compound this compound exhibits a clear dual function in the context of cellular respiration. While it is a potent inhibitor of BCKDK, a key regulator of BCAA metabolism, it simultaneously acts as a mitochondrial uncoupler, directly impacting the efficiency of oxidative phosphorylation.[1][2] This uncoupling effect, characterized by increased proton leak and oxygen consumption independent of ATP synthesis, is a critical off-target effect that must be considered in studies utilizing this compound.[1][2] For drug development professionals, this duality presents both a challenge and an opportunity. The therapeutic benefits observed with this compound treatment may be attributable not only to its effects on BCAA oxidation but also to the well-documented advantages of mild mitochondrial uncoupling, such as reduced ROS production.[1][2] Future research should aim to dissect the relative contributions of these two functions to the overall physiological effects of this compound and to develop analogues with more specific mechanisms of action.

References

- 1. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BT2 on Mitochondrial Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), initially developed as an inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), has been demonstrated to reduce the production of mitochondrial reactive oxygen species (ROS). This effect, however, is not primarily due to its inhibition of BCKDK but rather to its function as a chemical uncoupler of mitochondria. By acting as a lipophilic weak acid, this compound facilitates proton transport across the inner mitochondrial membrane, leading to a mild depolarization. This slight reduction in the mitochondrial membrane potential significantly decreases the generation of superoxide and hydrogen peroxide, key contributors to cellular oxidative stress. This whitepaper provides a detailed overview of the mechanism of action, quantitative data on its effects, and comprehensive experimental protocols for assessing the impact of this compound on mitochondrial ROS production.

Core Mechanism of Action: Mitochondrial Uncoupling

This compound's primary impact on mitochondrial ROS stems from its ability to act as a protonophore, or chemical uncoupler.[1][2] This action is independent of its inhibitory effect on BCKDK.[2] The process can be summarized as follows:

-

Proton Shuttling: As a lipophilic weak acid, this compound can acquire a proton in the acidic mitochondrial intermembrane space.

-

Membrane Traversal: It then diffuses across the inner mitochondrial membrane into the alkaline matrix.

-

Proton Release: Within the matrix, it releases the proton, effectively bypassing the ATP synthase complex.

-

Mild Depolarization: This shuttling of protons dissipates the proton gradient, causing a slight but significant decrease in the mitochondrial membrane potential.

-

Reduced ROS Production: The generation of mitochondrial superoxide, a primary ROS, is highly dependent on the magnitude of the membrane potential.[1] A lower potential reduces the energetic barrier for electrons to leak from the electron transport chain (primarily at Complex I and Complex III) and prematurely react with oxygen, thereby diminishing superoxide formation.[1]

This uncoupling mechanism positions this compound as a compound of interest for therapeutic strategies aimed at mitigating diseases associated with mitochondrial oxidative stress, such as cardiovascular and metabolic diseases.[2][3]

Quantitative Data on this compound's Impact

Studies have quantified the effect of this compound on mitochondrial function, demonstrating its role as a chemical uncoupler that is less potent than the classical uncoupler 2,4-dinitrophenol (DNP). The primary effect relevant to ROS production is the significant reduction in mitochondrial hydrogen peroxide (H₂O₂) efflux.

| Parameter Measured | System | This compound Concentration | Observation | Comparison | Reference |

| Mitochondrial H₂O₂ Efflux | Isolated Mitochondria | 20 µM | Significantly reduced H₂O₂ efflux | Effect phenocopied by DNP and FCCP | [1] |

| Potency vs. DNP | Various | Not specified | This compound is roughly five- to six-fold less potent than DNP | DNP is a potent uncoupler | [2][4] |

| Mitochondrial Respiration | Isolated Liver Mitochondria | 20 µM, 40 µM | Acutely increased State 4o respiration (respiration without ADP) | Indicates increased proton conductance | [5] |

| Mitochondrial Membrane Potential | Isolated Rat Liver Mitochondria | Not specified | Decreased TMRE fluorescence | Indicates membrane depolarization | [6] |

Detailed Experimental Protocols

Accurate assessment of this compound's impact on mitochondrial ROS requires specific and sensitive methodologies. Below are detailed protocols for key experiments.

Protocol for Measuring Mitochondrial H₂O₂ Efflux with Amplex® Red

This assay quantifies H₂O₂ released from isolated mitochondria. It relies on the horseradish peroxidase (HRP)-catalyzed conversion of non-fluorescent Amplex® Red to the highly fluorescent resorufin in the presence of H₂O₂.

Materials:

-

Isolated mitochondria (0.05-0.3 mg/mL)

-

Respiration Buffer (e.g., MiR05; 110 mM Sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl₂, 10 mM KH₂PO₄, 20 mM HEPES, pH 7.1, with 1 g/L BSA)

-

Amplex® UltraRed reagent (10 mM stock in DMSO)

-

Horseradish Peroxidase (HRP) (1000 U/mL stock in water)

-

Superoxide Dismutase (SOD) (5000 U/mL stock in water)

-

Respiratory substrates (e.g., 5 mM succinate or 5 mM malate/10 mM glutamate)

-

This compound, DNP, or FCCP (stock solutions in DMSO)

-

H₂O₂ standard solution for calibration

-

96-well black plate with a clear bottom

-

Fluorescence microplate reader (Excitation: 555-560 nm, Emission: 581-590 nm)

Procedure:

-

Prepare Master Mix: In the respiration buffer, prepare a master mix containing Amplex® UltraRed (final concentration 10-50 µM), HRP (final concentration 4-5 U/mL), and SOD (final concentration 25 U/mL).[3][7] The SOD ensures that all superoxide released is converted to H₂O₂ for detection.[8]

-

Add Components to Plate: To each well of the 96-well plate, add the master mix. Then, add the respiratory substrate(s) to energize the mitochondria.

-

Add Test Compounds: Add this compound to the treatment wells at desired final concentrations (e.g., 20 µM). Include vehicle controls (DMSO) and positive controls (e.g., DNP, FCCP).

-

Initiate Reaction: Add the mitochondrial suspension to each well to a final concentration of 0.05-0.3 mg/mL.[5][7]

-

Measure Fluorescence: Immediately place the plate in the reader, pre-heated to 37°C. Record the fluorescence kinetically over a period of 30-60 minutes.

-

Calibration: At the end of the kinetic run, generate a calibration curve by making several sequential additions of a known concentration of H₂O₂ to wells containing all reaction components, including mitochondria.[7] This accounts for any H₂O₂ scavenging by the mitochondria.

-

Data Analysis: Convert the rate of fluorescence increase (RFU/min) to the rate of H₂O₂ production (pmol/min/mg protein) using the calibration curve. Compare the rates for this compound-treated samples to the vehicle control.

Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm) with TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence indicates mitochondrial depolarization.

Materials:

-

Cultured cells (adherent or suspension)

-

Cell culture medium

-

TMRE (1 mM stock in DMSO)

-

FCCP or CCCP (uncoupler for positive control, 20-50 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope, flow cytometer, or microplate reader (Ex/Em: ~549/575 nm)

Procedure:

-

Cell Preparation: Plate cells and grow to a suitable confluency. On the day of the experiment, treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., treat with 20 µM FCCP for 10-15 minutes).[1]

-

TMRE Staining: Prepare a working solution of TMRE in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell line but typically ranges from 50-400 nM.[1] Add the TMRE solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

Wash and Read:

-

For Microscopy/Plate Reader: Gently aspirate the TMRE-containing medium and wash the cells 1-2 times with pre-warmed PBS or assay buffer. Add fresh buffer to the wells and immediately measure fluorescence.[1]

-

For Flow Cytometry: After staining, harvest the cells (e.g., by trypsinization for adherent cells), pellet by centrifugation (300-1000 x g for 5 min), and wash by resuspending in PBS containing 0.5% BSA.[2] Resuspend the final cell pellet in buffer for analysis.

-

-

Data Acquisition: Acquire fluorescence data using the appropriate instrument. For flow cytometry, data from the FL2 channel (e.g., 585/42 nm) is typically used.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Implications for Drug Development

The characterization of this compound as a mild mitochondrial uncoupler that reduces oxidative stress opens new avenues for therapeutic development.[1] While potent uncouplers like DNP are associated with a narrow therapeutic window and significant toxicity, milder uncoupling agents may offer a safer profile.[1] The protective effects of this compound observed in preclinical models of heart failure and metabolic disease may be attributable, at least in part, to this ROS-lowering mechanism rather than solely to its effects on BCAA metabolism.[2][3]

For drug development professionals, this dual mechanism suggests that:

-

Screening for mild uncoupling activity could be a valuable strategy for identifying novel drug candidates for diseases linked to oxidative stress.

-

The development of this compound analogs could focus on optimizing the balance between uncoupling potency and BCKDK inhibition to achieve desired therapeutic effects with minimal toxicity.

-

Further investigation is warranted to explore the full therapeutic potential of mild mitochondrial uncoupling in a range of cardiometabolic and neurodegenerative disorders.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drexel.edu [drexel.edu]

- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

The Allosteric Embrace: A Technical Guide to the Interaction of BT2 with BCKDK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of the allosteric binding of BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) to the branched-chain α-ketoacid dehydrogenase kinase (BCKDK). This compound is a potent inhibitor of BCKDK, a key regulator of branched-chain amino acid (BCAA) catabolism.[1][2][3] Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including insulin resistance, heart failure, and certain cancers, making BCKDK an attractive therapeutic target.[1][2] This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the key pathways and mechanisms involved. Recent findings on the off-target effects of this compound, including mitochondrial uncoupling and displacement of tryptophan from serum albumin, are also discussed to provide a complete profile of this important research compound.[4][5][6]

Quantitative Data Presentation

The interaction between this compound and BCKDK has been quantified using various biophysical and biochemical assays. The following tables summarize the key binding and inhibitory parameters.

| Parameter | Value | Method | Species | Reference |

| IC50 | 3.19 µM | High-Throughput Screen | Rat | [3][7][8] |

| 0.96 ± 0.33 µM (at 15 µM ATP) | Kinase Assay | Not Specified | ||

| 0.90 ± 0.37 µM (at 200 µM ATP) | Kinase Assay | Not Specified | ||

| Kd (Equilibrium Dissociation Constant) | Not explicitly stated in abstracts; noted to have fast on/off rates in SPR. | Surface Plasmon Resonance (SPR) | Not Specified | [9] |

Table 1: Binding Affinity and Inhibitory Potency of this compound against BCKDK.

| Parameter | Value | Method | Target | Reference |

| Ki (Inhibition Constant) | 59 µM | Not Specified | Mcl-1 | [7][8] |

| Mitochondrial Uncoupling Potency | ~6-fold less potent than 2,4-dinitrophenol (DNP) | Oxygen Consumption Rate Assay | Rat Mitochondria | [4][5] |

Table 2: Off-Target Activities of this compound.

Structural Basis of Allosteric Inhibition

The specific molecular interactions underpinning the allosteric inhibition of BCKDK by this compound have been elucidated through X-ray crystallography. The crystal structure of rat BCKDK in complex with this compound and ADP has been resolved (PDB ID: 4E00).[5][9][10]

This compound binds to a distinct allosteric site located in the N-terminal domain of BCKDK, approximately 20-30 Å away from the ATP-binding pocket in the C-terminal domain. This binding event induces conformational changes, specifically triggering helix movements within the N-terminal domain, which leads to the dissociation of BCKDK from the E2 subunit of the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[3][4][7][8] This dissociation ultimately prevents the phosphorylation and inactivation of the BCKDC, thereby promoting BCAA catabolism.

The key residues of BCKDK that form the allosteric binding pocket for this compound are detailed in the table below.

| Interacting Moiety of this compound | Interacting Residues in BCKDK | Type of Interaction |

| Carboxylate Oxygen Atoms | Tyr-99, His-132, Arg-167, Arg-171 | Polar Contacts / Hydrogen Bonding |

| Benzothiophene Moiety | Leu-68, Ile-72, Leu-106, Val-125, Leu-128, Leu-129, Ile-170 | Hydrophobic Interactions |

Table 3: Key Amino Acid Residues of BCKDK Interacting with this compound.

Signaling Pathways and Mechanisms

The following diagrams illustrate the BCAA catabolic pathway, the mechanism of this compound action, and the experimental workflow for its characterization.

References

- 1. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4e00 - Crystal structure of branched-chain alpha-ketoacid dehydrogenase kinase/3,6-dichlorobenzo[b]thiophene-2-carboxylic acid complex with ADP - Summary - Protein Data Bank Japan [pdbj.org]

- 6. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase* | Semantic Scholar [semanticscholar.org]

- 8. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. PDBe Connect Pages [ebi.ac.uk]

Methodological & Application

Application Notes and Protocols for the Dissolution of BT2 in In Vitro Cell Culture Assays